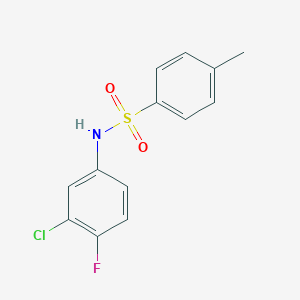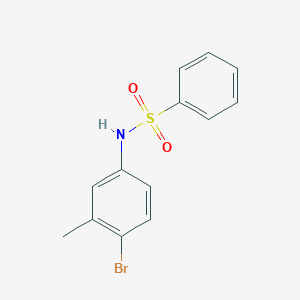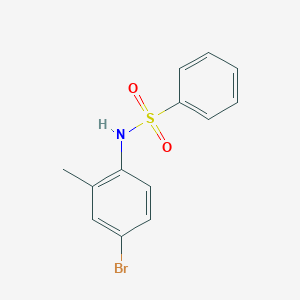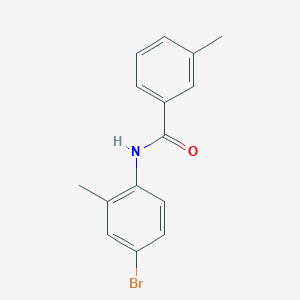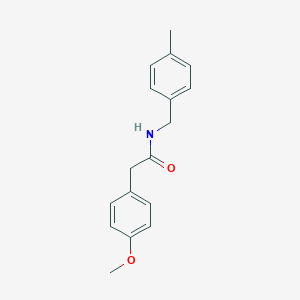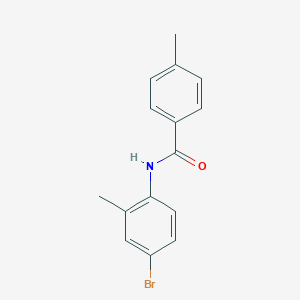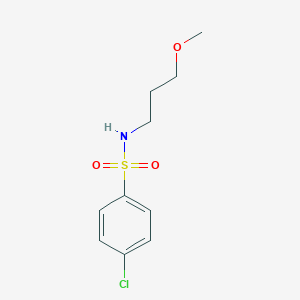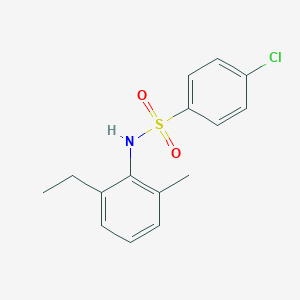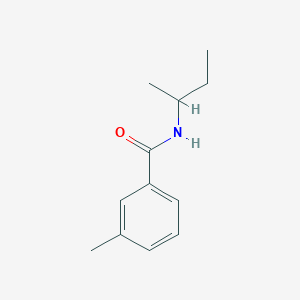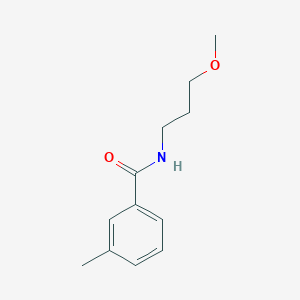
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide, also known as Clomazone, is an herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of isoxazolidinone herbicides and is known for its selective and residual activity against a broad spectrum of weeds. In
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide targets the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids, leading to the accumulation of phytoene, a colorless precursor of carotenoids. The accumulation of phytoene interferes with the photosynthetic process, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide has been found to have minimal toxicity to mammals and is considered safe for use in agriculture. However, it has been shown to have some adverse effects on non-target organisms, such as aquatic plants and animals. 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide can also leach into groundwater and contaminate drinking water sources. The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide on non-target organisms are still being studied, and more research is needed to understand its potential impact on the environment.
実験室実験の利点と制限
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective and residual activity against a broad spectrum of weeds makes it an ideal herbicide for studying the effects of weed control on crop yield. However, the use of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide in laboratory experiments has some limitations, such as its potential impact on non-target organisms and the environment. Researchers must take appropriate precautions to minimize the risk of contamination and ensure the safety of their experiments.
将来の方向性
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide. One area of research is the development of more efficient and sustainable synthesis methods for 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide. Another area of research is the study of the biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide on non-target organisms and the environment. Additionally, more research is needed to understand the potential impact of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide on human health and the development of safer alternatives to 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide for weed control in agriculture.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide is an herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Its selective and residual activity against a broad spectrum of weeds makes it an ideal herbicide for weed control in agriculture. However, its potential impact on non-target organisms and the environment must be carefully studied to ensure its safe use. The study of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide has several future directions, including the development of more efficient and sustainable synthesis methods, the study of its impact on non-target organisms and the environment, and the development of safer alternatives for weed control in agriculture.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide involves the reaction of 4-chloro-2-methylphenol with 2-methylphenylacetonitrile in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with propionyl chloride to yield 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide has been extensively studied for its herbicidal properties and has been found to be effective against a broad spectrum of weeds, including grasses and broadleaf weeds. It has been used in various crops, including soybeans, cotton, and peanuts, to control weeds and improve yield. In addition to its herbicidal properties, 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide has also been studied for its potential as an antifungal agent and has shown promising results in inhibiting the growth of various fungal species.
特性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-6-4-5-7-15(11)19-17(20)13(3)21-16-9-8-14(18)10-12(16)2/h4-10,13H,1-3H3,(H,19,20) |
InChIキー |
SHSZNSUQZHBERG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



